N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide
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Description
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is a compound that contains 43 atoms; 16 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecular formula is C18H15NO3 .
Molecular Structure Analysis
The molecular weight of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is 293.32 . The molecule contains a benzofuran ring, which is a fused aromatic ring made up of benzene and furan .Physical And Chemical Properties Analysis
The molecular formula of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is C18H15NO3 and its molecular weight is 293.32 .Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis has explored the reactivity of benzofuran derivatives and related compounds. For instance, the synthesis of dihydrobenzofuran lignans and related compounds has been investigated for their potential antitumor activities, highlighting the significance of the benzofuran scaffold in medicinal chemistry. These compounds have been evaluated for their ability to inhibit tubulin polymerization, demonstrating promising activity against leukemia and breast cancer cell lines (Pieters et al., 1999). The development of specific catalysts through footprint catalysis, using transition state analogs like dibenzamide, has also been researched. This method aims to imprint specific adsorption sites on catalyst surfaces, offering enzyme-like specificity and potentially revolutionizing the design of catalysts for organic transformations (Morihara, Kurihara, & Suzuki, 1988).
Photocatalytic Applications
The study of photocatalytic degradation of contaminants, such as propyzamide, using TiO2-loaded adsorbent supports, reveals the utility of benzofuran derivatives in environmental applications. The research demonstrates that adsorbent supports can enhance the mineralization rate of propyzamide, suggesting a potential route for the efficient removal of hazardous substances from water (Torimoto et al., 1996).
Antimicrobial and Antioxidant Properties
The synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been investigated for their antimicrobial and antioxidant activities. These compounds exhibit a range of activities against bacteria and fungi, with certain derivatives showing excellent antimicrobial activity. This research underlines the potential of benzofuran derivatives as candidates for developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-17-22-16-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)14-15-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIALPMUNQYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide |
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